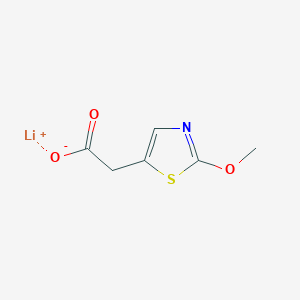

![molecular formula C24H20N4O6 B2610385 ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-51-8](/img/structure/B2610385.png)

ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

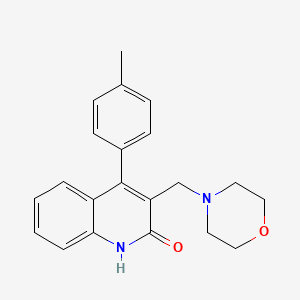

Ethyl 3-({N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate is a chemical compound . It has a CAS Number of 339020-44-9 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17N3O4/c1-2-23-17 (22)16-12-7-6-11 (24-10-15 (21)19-18)9-14 (12)20-8-4-3-5-13 (16)20/h3-9H,2,10,18H2,1H3, (H,19,21) .Physical And Chemical Properties Analysis

The molecular weight of the compound is 327.34 . It is a solid .Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on synthesizing various derivatives through complex chemical reactions, aiming to explore their properties and potential applications. For instance, the reaction of 1-ethoxycarbonylmethylpyridinium bromides with nitro ketene dithioacetal in the presence of triethylamine in ethanol yielded desired ethyl 2-methyl-thioindolizine-3-carboxylates along with ethyl 2-methylthio-1-nitroindolizine-3-carboxylates, demonstrating the versatility of these compounds in synthesizing heterocyclic derivatives (Tominaga et al., 1989).

Another study explored the preparation and chemical transformations of ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate, demonstrating the compound's reactivity with aromatic amines, hydrazine, and phenols to produce a variety of substituted amino-3-methylmercapto-1,2,4-triazine-6-carboxylates (M. Cai, 1985).

Biological Activity

Certain derivatives have been investigated for their potential biological activities. For example, the synthesis of indolizines by intramolecular cyclization of pyridinium allylides showcased the creation of compounds that could have biological relevance (Tamura et al., 1975). Similarly, the synthesis and antibacterial activity of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles investigated these compounds' efficacy against bacterial strains, hinting at their potential medicinal uses (Singh & Kumar, 2015).

Advanced Material Synthesis

Research into the synthesis of fused tri- and tetracyclic systems using 2-dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole highlighted the creation of new heterocyclic systems, demonstrating the compound's utility in developing advanced materials with potential novel properties (Smirnova et al., 2010).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O6/c1-2-33-24(30)23-19-10-9-18(13-21(19)27-11-4-3-8-20(23)27)34-15-22(29)26-25-14-16-6-5-7-17(12-16)28(31)32/h3-14H,2,15H2,1H3,(H,26,29)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEVDTXAXNDULO-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)

![Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2610309.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2610312.png)

![N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2610314.png)

![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)